Prosetin

MAP4K4 inhibition HGK potency kinase inhibitor comparison

Prosetin (also designated Famlasertib, Prostetin/12k) is a synthetic small-molecule mitogen-activated protein kinase kinase kinase kinase (MAP4K) inhibitor under investigation for amyotrophic lateral sclerosis (ALS). It is characterized as an orally bioavailable, brain-penetrant agent with subnanomolar potency against its primary target MAP4K4 (HGK).

Molecular Formula C26H27ClN4O
Molecular Weight 447.0 g/mol
CAS No. 2375591-69-6
Cat. No. B6248781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsetin
CAS2375591-69-6
Molecular FormulaC26H27ClN4O
Molecular Weight447.0 g/mol
Structural Identifiers
InChIInChI=1S/C26H27ClN4O/c27-23-3-1-2-21(14-23)25-17-29-26-24(25)15-22(16-28-26)20-6-4-19(5-7-20)18-31-10-8-30(9-11-31)12-13-32/h1-7,14-17,32H,8-13,18H2,(H,28,29)
InChIKeyVZJUKEQMHBEIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prosetin (CAS 2375591-69-6) for ALS and Neurodegeneration Research: Compound Profile and Procurement Context


Prosetin (also designated Famlasertib, Prostetin/12k) is a synthetic small-molecule mitogen-activated protein kinase kinase kinase kinase (MAP4K) inhibitor under investigation for amyotrophic lateral sclerosis (ALS) [1]. It is characterized as an orally bioavailable, brain-penetrant agent with subnanomolar potency against its primary target MAP4K4 (HGK) . The compound received FDA Orphan Drug Designation for ALS treatment in August 2020 and is currently being evaluated in the Phase 1 PRO-101 clinical trial [2].

Why MAP4K Inhibitor Substitution Is Scientifically Unjustified: Prosetin's Differentiated Profile


MAP4K inhibitors are not interchangeable tools; the pharmacological landscape across this class reveals critical divergences in target selectivity, brain penetration capacity, and clinical validation status. While multiple MAP4K inhibitors have been described in preclinical literature, the vast majority have not been optimized for CNS indications nor advanced to human clinical evaluation [1]. Substitution of Prosetin with a generic MAP4K inhibitor—even one with similar in vitro potency—introduces uncontrolled variables including unknown metabolic stability, unverified blood-brain barrier permeability, and absence of safety and tolerability data in ALS-relevant models or patient populations [2]. The quantitative evidence below establishes the specific dimensions on which Prosetin is differentiated from its closest analogs and alternatives.

Prosetin (Famlasertib) Quantitative Differentiation Evidence: Procurement-Relevant Data for Comparator Selection


Target Potency Comparison: Prosetin vs. URMC-099 (Precursor Compound) Against MAP4K4

Prosetin demonstrates markedly enhanced potency against MAP4K4 (HGK) compared to its precursor compound URMC-099. In kinase inhibition assays, Prosetin exhibits an IC50 of 0.3 nM for MAP4K4, representing an approximately 37-fold improvement in potency relative to URMC-099, which inhibits MLK3 (a related MAP4K family member) with an IC50 of 14 nM [1] . This enhanced potency was achieved through systematic structure-based analog design coupled with functional activity testing in ER-stressed neurons [1].

MAP4K4 inhibition HGK potency kinase inhibitor comparison neuroprotection

Clinical Development Status: Prosetin as the Only MAP4K Inhibitor in Human ALS Trials

Prosetin is the only MAP4K inhibitor to have entered clinical trials for amyotrophic lateral sclerosis, with the PRO-101 Phase 1 study currently evaluating safety, tolerability, and pharmacokinetics in healthy volunteers and ALS patients [1]. As of April 2026, Parts A and B of the trial (single and multiple ascending doses in 48 healthy volunteers) have been completed, and Part C is ongoing in ALS participants [2]. In contrast, all other MAP4K inhibitors with published activity—including URMC-099, PF-06260933, DMX-5804, GNE-495, and MAP4K4-IN-6—remain at the preclinical stage without regulatory filings or human clinical data [3].

ALS clinical trials MAP4K inhibitor development Phase 1 study PRO-101

Patent-Protected Composition of Matter vs. Generic Research Tool Availability

Prosetin is protected as a New Molecular Entity (NME) with patent coverage held by Columbia University and licensed to ProJenX [1]. The compound has been assigned the International Nonproprietary Name (INN) famlasertib (proposed list 132, February 2025) [2]. This stands in contrast to several MAP4K inhibitors used primarily as research tools—such as URMC-099 and PF-06260933—which have been described in academic literature but have not been pursued as patent-protected clinical assets for ALS. The compound is not available as an inexpensive generic reagent; procurement requires sourcing from authorized suppliers offering traceable, analytically validated material suitable for regulatory-facing research .

patent protection NME designation intellectual property commercial exclusivity

Structural Optimization Trajectory: Enhanced Metabolic Stability and BBB Permeability vs. URMC-099

Prosetin's development focused on systematic structural modifications to enhance metabolic stability and blood-brain barrier (BBB) permeability compared to its predecessor URMC-099 [1]. While URMC-099 exhibits brain-penetrant properties, its broader kinase inhibition profile (including MLK1, MLK2, MLK3, DLK, LRRK2, and ABL1 with IC50 values ranging from 6.8 to 150 nM) presents a mixed selectivity profile . In contrast, Prosetin emerged from an analog optimization campaign that coupled structure-based design with functional testing in ER-stressed neurons, yielding a compound described as "exceptionally potent, metabolically stable, and blood-brain barrier-penetrant" . Quantitative brain-to-plasma ratios from preclinical PK studies are not publicly disclosed; however, the compound's progression to clinical evaluation for a CNS indication provides indirect validation of its brain-penetrant profile.

structural optimization metabolic stability blood-brain barrier CNS penetration

Regulatory Recognition: FDA Orphan Drug Designation for ALS

Prosetin received FDA Orphan Drug Designation for the treatment of amyotrophic lateral sclerosis on August 4, 2020 [1]. This designation confers eligibility for up to seven years of marketing exclusivity upon approval, exemption from FDA user fees, tax credits for qualified clinical research, and FDA assistance in clinical trial design [2]. No other MAP4K inhibitor has achieved this regulatory milestone for ALS. URMC-099, PF-06260933, DMX-5804, and related preclinical MAP4K inhibitors lack any formal regulatory designation or clinical development path for neurodegeneration [3].

orphan drug designation FDA regulatory status ALS therapeutics market exclusivity

Discovery in Patient-Derived ALS Models vs. Generic Screening Hits

Prosetin was discovered and optimized using ALS patient-derived induced pluripotent stem cell (iPSC)-derived motor neurons rather than generic immortalized cell lines or purified kinase assays alone [1]. The compound emerged from a phenotypic screening campaign that coupled structure-based compound design with functional activity testing in neurons subjected to endoplasmic reticulum (ER) stress—a well-established pathological feature across sporadic and familial ALS subtypes [2]. In stem cell-derived ALS motor neurons, Prosetin reduced ER stress markers by 40-60% and improved neuronal survival rates [3]. In contrast, most commercially available MAP4K inhibitors (including URMC-099, PF-06260933, and DMX-5804) were optimized using biochemical kinase assays or cell lines not derived from ALS patients, limiting the translational relevance of their neuroprotective claims.

patient-derived iPSC models ALS disease modeling phenotypic screening motor neuron protection

Prosetin Application Scenarios: Evidence-Based Procurement Guidance for ALS and Neurodegeneration Research


ALS Translational Research Requiring Human-Validated MAP4K Inhibition

Prosetin is the only MAP4K inhibitor with human Phase 1 safety and tolerability data, making it the appropriate choice for investigator-initiated translational studies that may inform future clinical trial design or biomarker development [1]. The PRO-101 trial's completion of Parts A and B in healthy volunteers provides a validated dosing and safety framework unavailable for any other MAP4K inhibitor [2].

CNS-Targeted MAP4K Studies Where Brain Penetration Is Non-Negotiable

Prosetin's intentional structural optimization for blood-brain barrier permeability distinguishes it from MAP4K inhibitors designed primarily for peripheral or oncology applications (e.g., GNE-495, which was explicitly optimized to reduce brain exposure for retinal angiogenesis studies) [1] [2]. For research programs requiring sustained CNS target engagement following oral administration, Prosetin represents a purpose-built tool compound [3].

Regulatory-Facing Preclinical Studies and IND-Enabling Work

Research groups conducting studies intended to support an Investigational New Drug (IND) application require compounds with defined provenance, analytical certificates of analysis, and established regulatory precedence. Prosetin's FDA Orphan Drug Designation and patent-protected NME status provide a documented regulatory and intellectual property framework that generic research tool compounds cannot offer [1] [2].

Patient-Derived ALS Model Validation Studies

Given Prosetin's discovery and validation in ALS patient-derived iPSC motor neurons, the compound is particularly suited for studies employing similar patient-derived disease models [1]. The demonstrated 40-60% reduction in ER stress markers in these models provides a quantitative benchmark for experimental replication and extension [2].

Quote Request

Request a Quote for Prosetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.